![molecular formula C16H14BrNO4 B2910543 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-5-bromofuran-2-carboxamide CAS No. 2034608-74-5](/img/structure/B2910543.png)
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-5-bromofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-5-bromofuran-2-carboxamide, also known as BF-2.2.1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2.1.
Scientific Research Applications
- Furan derivatives, including the compound , have attracted attention due to their antibacterial potential. Researchers have explored their efficacy against both gram-positive and gram-negative bacteria .
- Some substituted benzofurans, including related compounds, have demonstrated significant anticancer effects. For instance, a benzofuran derivative exhibited inhibitory effects on various cancer cell lines, including leukemia, lung cancer, colon cancer, melanoma, and ovarian cancer .
- Benzofuran derivatives have been explored for their antioxidant properties. These compounds may help protect cells from oxidative stress and contribute to overall health .
- Researchers have assessed the cytotoxic properties of benzofuran derivatives, including the compound . These studies involve evaluating their impact on human cancer cells and healthy cells .
- Medicinal chemists have synthesized various furan derivatives to explore their structure-activity relationships. By modifying the compound’s structure, they aim to enhance its pharmacological properties .
- Beyond antibacterial and anticancer activities, furan derivatives have been investigated for diverse therapeutic roles. These include anti-ulcer, diuretic, muscle relaxant, and anti-inflammatory effects .
Antibacterial Activity
Anticancer Properties
Antioxidant Potential
Cytotoxicity Studies
Synthesis and Structure-Activity Relationships
Other Therapeutic Applications
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects . This suggests that the compound may interact with its targets to inhibit cell growth, potentially through disruption of cell division or metabolic processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that multiple pathways are affected. These could potentially include pathways involved in cell growth and division, oxidative stress response, and viral replication.
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing .
Result of Action
Given the compound’s potential anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , it is likely that the compound induces changes at both the molecular and cellular levels that inhibit growth and proliferation of target cells or organisms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, certain benzofuran derivatives have shown increased cytotoxicity when substituted with halogens . Additionally, the reaction of benzofuran derivatives can be influenced by factors such as temperature and the presence of catalysts .
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-20-14(9-18-16(19)12-6-7-15(17)22-12)13-8-10-4-2-3-5-11(10)21-13/h2-8,14H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVIUKIOKNTLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(O1)Br)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.